1-Propanone, 3-chloro-1-(2-chloro-5-methylphenyl)-
Description
Properties
IUPAC Name |
3-chloro-1-(2-chloro-5-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c1-7-2-3-9(12)8(6-7)10(13)4-5-11/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJWQBPSDDYJPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4069929 | |
| Record name | 1-Propanone, 3-chloro-1-(2-chloro-5-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4069929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63549-34-8 | |
| Record name | 3-Chloro-1-(2-chloro-5-methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63549-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 3-chloro-1-(2-chloro-5-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063549348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanone, 3-chloro-1-(2-chloro-5-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanone, 3-chloro-1-(2-chloro-5-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4069929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation Approach
The primary synthetic method for preparing chlorinated arylpropanones such as 1-Propanone, 3-chloro-1-(2-chloro-5-methylphenyl)- involves a Friedel-Crafts acylation reaction. This method typically proceeds as follows:
- Starting materials: 2-chloro-5-methylbenzene (a substituted aromatic ring) and a chlorinated acylating agent such as 3-chloropropanoyl chloride or equivalent.
- Catalyst: A Lewis acid catalyst such as aluminum chloride (AlCl3) is used to activate the acyl chloride.
- Reaction conditions: Controlled temperature (usually 0–50 °C) to minimize side reactions and polyacylation.
- Outcome: The acyl group is introduced onto the aromatic ring, yielding the chlorinated phenylpropanone.
This approach is analogous to the synthesis of related compounds like 2-chloro-1-(4-methylphenyl)-1-propanone, where 4-methylacetophenone reacts with thionyl chloride and AlCl3 to introduce the chloro substituent on the propanone side chain.
Halogenation of Precursor Ketones
An alternative route involves:
- Starting from 1-propanone derivatives bearing the 2-chloro-5-methylphenyl group.
- Chlorination at the 3-position of the propanone side chain using reagents such as chlorine gas (Cl2) under photochemical conditions or N-chlorosuccinimide (NCS).
- This method requires careful control to avoid over-chlorination or substitution on the aromatic ring.
Industrial and Laboratory Scale Preparation
Industrial Synthesis Considerations
Industrial preparation of chlorinated arylpropanones focuses on:
- Scalability: Use of continuous flow reactors to maintain consistent temperature and mixing.
- Safety: Handling of chlorinating agents and Lewis acids under controlled conditions.
- Purification: Extraction and distillation steps to isolate the product, often using solvents like toluene, ethyl acetate, or methylene chloride.
- Yield optimization: Repeated extraction and crystallization to maximize recovery.
Typical Laboratory Procedure Example
A representative laboratory synthesis might involve:
- Preparation of 3-chloropropanoyl chloride: From 3-chloropropionic acid by reaction with thionyl chloride.
- Friedel-Crafts acylation: Reacting 2-chloro-5-methylbenzene with 3-chloropropanoyl chloride in the presence of AlCl3 at 0–40 °C.
- Workup: Quenching the reaction with ice-water, extraction with organic solvents.
- Purification: Column chromatography or recrystallization to obtain pure 1-propanone, 3-chloro-1-(2-chloro-5-methylphenyl)-.
Data Tables: Comparative Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | 2-chloro-5-methylbenzene + 3-chloropropanoyl chloride | AlCl3 | 0–40 °C, inert atmosphere | 70–85 | Most common, high selectivity |
| Halogenation of arylpropanone | 1-(2-chloro-5-methylphenyl)propanone | Cl2 (light) or NCS | Room temp to reflux | 50–65 | Requires careful control to avoid overchlorination |
| Enzymatic reduction (analogous) | Chlorinated ketone | Alcohol dehydrogenase enzymes | 15–75 °C, pH 5–8 | Variable | Stereoselective, under development |
In-Depth Research Findings and Analysis
Enzymatic Catalysis for Chlorinated Alcohols and Ketones
A patent details the use of alcohol dehydrogenases from Thermoanaerobacter species to stereospecifically reduce chlorinated ketones to optically active chlorohydrins. Though focused on thienyl derivatives, the methodology suggests potential for preparing chiral chloropropanones related to 1-propanone, 3-chloro-1-(2-chloro-5-methylphenyl)-.
- Reaction temperatures between 10–85 °C and pH 4.5–9 optimize enzyme activity.
- Enzymes can be used free or immobilized for continuous processes.
- Extraction solvents such as toluene or ethyl acetate facilitate product recovery.
Chemical Synthesis of 3-Chloro-1-Propanol as a Precursor
A Chinese patent describes the synthesis of 3-chloro-1-propanol from 1,3-propanediol and hydrochloric acid catalyzed by benzenesulfonic acid. This intermediate can be further oxidized or acylated to form chloropropanones, indicating a possible route to the target compound via intermediate alcohols.
- Reaction at 80–100 °C with reflux and neutralization steps.
- Use of toluene for phase separation and purification.
- GC analysis monitors reaction progress.
Summary and Recommendations
- The Friedel-Crafts acylation of 2-chloro-5-methylbenzene with chlorinated propanoyl chlorides is the most established and practical method for preparing 1-propanone, 3-chloro-1-(2-chloro-5-methylphenyl)-.
- Halogenation of preformed arylpropanones provides an alternative but requires strict control to prevent side reactions.
- Emerging biocatalytic methods offer stereoselective synthesis potential but require further development for this specific compound.
- Industrial scale synthesis demands optimization of reaction conditions, catalyst loading, and purification steps to maximize yield and purity.
- Extraction solvents such as toluene, ethyl acetate, and methylene chloride are commonly employed for isolation.
Chemical Structure and Properties
| Property | Data |
|---|---|
| Molecular Formula | C10H10Cl2O |
| Molecular Weight | 217.09 g/mol |
| Synonyms | 3-Chloro-1-(2-chloro-5-methylphenyl)propan-1-one |
| Physical State | Typically a solid or oil (depends on purity) |
| Key Functional Groups | Aromatic ring, ketone (propanone), chloro substituents |
This comprehensive review integrates synthetic methodologies, reaction conditions, and purification strategies for 1-propanone, 3-chloro-1-(2-chloro-5-methylphenyl)-, drawing from patent literature and analogous compound preparations to provide a detailed guide for researchers and industrial chemists alike.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(2-chloro-5-methylphenyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the chloro groups with other functional groups like hydroxyl or amino groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
3-Chloro-1-(2-chloro-5-methylphenyl)-1-propanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(2-chloro-5-methylphenyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Propanones
3-Chloro-4'-methylpropiophenone (CAS 22422-21-5)
- Structure: 3-chloro substituent on propanone; 4-methylphenyl group.
- Key Differences: Substituent Position: Methyl group at the 4-position on the phenyl ring vs. 2-chloro-5-methylphenyl in the target compound. Regulatory Status: Not listed on NDSL, suggesting lower regulatory scrutiny compared to the target compound .
3-Chloro-4'-fluoropropiophenone (CAS 347-93-3)
- Structure: 3-chloro substituent on propanone; 4-fluorophenyl group.
- Key Differences :
- Halogen Variation : Fluorine at the 4-position on the phenyl ring vs. chlorine in the target compound.
- Physicochemical Properties :
- Molecular Weight: 186.61 vs. 231.11 (target).
- Boiling Point: Higher volatility due to fluorine’s electronegativity .
Complex Aromatic and Heterocyclic Derivatives
3-Chloro-1-(10,11-dihydrodibenzo[b,f]azepin-5-yl)-propan-1-one
- Structure: Propanone linked to a dibenzazepine ring.
- Key Differences: Molecular Weight: 283.75 vs. 231.11 (target). Boiling Point: 509.3°C vs. unrecorded for the target compound. Applications: Potential pharmacological relevance due to the azepine moiety .
Bupropion Hydrochloride
Brominated Analogs
2-Bromo-1-(2-chlorophenyl)-1-propanone (CAS 75815-22-4)
- Structure : Bromine at the 2-position; 2-chlorophenyl group.
- Key Differences: Halogen vs. Position: Bromine increases molecular weight (227.50 vs. 231.11) and alters reactivity. Synthetic Utility: Brominated propanones are intermediates in nucleophilic substitutions .
Physicochemical and Regulatory Comparisons
Table 1: Key Properties of Selected Compounds
Biological Activity
1-Propanone, 3-chloro-1-(2-chloro-5-methylphenyl)-, also known by its CAS number 63549-34-8, is an organic compound notable for its complex molecular structure and potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₀H₁₀Cl₂O
- Molecular Weight : 217.09 g/mol
- Density : 1.225 g/cm³
- Boiling Point : Approximately 299.4°C
- Flash Point : 125.4°C
The biological activity of 1-Propanone, 3-chloro-1-(2-chloro-5-methylphenyl)- is primarily attributed to its reactivity with nucleophiles and electrophiles. The compound features a chloro group that acts as a leaving group in substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. The electronic effects of the chloro and methylphenyl groups influence its chemical behavior, potentially impacting its interactions with biomolecules.
Biological Activity
Research has explored the potential of 1-Propanone, 3-chloro-1-(2-chloro-5-methylphenyl)- in various biological contexts:
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against certain pathogens. Its structural similarity to other chlorinated compounds, which are known for their antimicrobial properties, warrants further investigation into its efficacy as a biocide .
- Pharmaceutical Applications : The compound is being investigated for its potential use in the development of pharmaceuticals. Its unique structure may confer specific therapeutic benefits that could be harnessed in drug design .
Case Study 1: Antimicrobial Efficacy
A study conducted on chlorinated ketones demonstrated that compounds with similar structures to 1-Propanone, 3-chloro-1-(2-chloro-5-methylphenyl)- exhibited significant antibacterial activity against Gram-positive bacteria. The study highlighted the importance of substituent positioning on the phenyl ring in modulating biological activity .
Case Study 2: Interaction with Biomolecules
Research into the interaction of this compound with various biomolecules has shown that it can engage in nucleophilic attack due to its electrophilic carbonyl group. This property is critical for understanding its reactivity in biological systems and potential toxicity.
Comparative Analysis
The following table summarizes the structural similarities and differences between 1-Propanone, 3-chloro-1-(2-chloro-5-methylphenyl)- and related compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 1-Propanone, 3-chloro-1-(2-chloro-5-methylphenyl)- | C₁₀H₁₀Cl₂O | Two chlorine atoms; unique phenyl substitution |
| 2-Chloro-1-(4-methylphenyl)propan-1-one | C₁₀H₁₁ClO | One chlorine atom; different phenyl substitution |
| 3-Chloroacetophenone | C₈H₇ClO | Acetophenone derivative; simpler structure |
| 4-Chloro-3-methylphenylacetone | C₉H₉ClO | Similar carbon skeleton; different substitution |
Q & A
Q. What structure-activity relationship (SAR) studies link substituents to biological potency?
- Methodology : Synthesize analogs with variations in chloro/methyl positions. Test in vitro against target enzymes (e.g., kinase assays). QSAR models correlate Hammett σ values or logP with IC₅₀ values to identify critical substituents .
Tables for Key Data
Table 1: Spectral Reference Data (NIST)
| Parameter | Value | Technique |
|---|---|---|
| Molecular Weight | 218.00 g/mol | HRMS |
| ¹H NMR (CDCl₃) | δ 2.40 (s, 3H, CH₃), 7.35–7.70 (m, 3H, Ar-H) | 500 MHz |
| XRD Data | Space group P2₁/c, Z = 4 | Single-crystal |
Table 2: Stability Under Physiological Conditions
| Condition | Half-life (h) | Degradation Product |
|---|---|---|
| PBS (pH 7.4, 37°C) | 48.2 ± 3.1 | 3-Chlorobenzoic acid |
| H₂O₂ (1 mM) | 12.5 ± 1.8 | Epoxide derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
